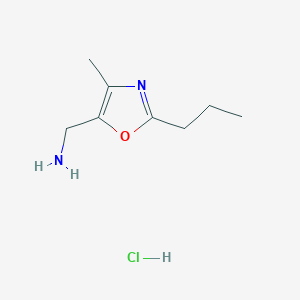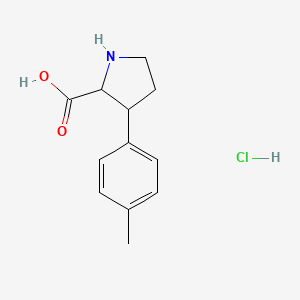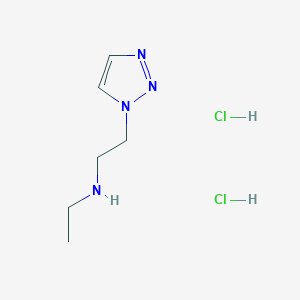
N-Ethyl-2-(1H-1,2,3-triazol-1-yl)ethan-1-amine dihydrochloride
Overview
Description
N-Ethyl-2-(1H-1,2,3-triazol-1-yl)ethan-1-amine dihydrochloride is a chemical compound that belongs to the class of triazoles Triazoles are heterocyclic compounds containing three nitrogen atoms in a five-membered ring
Mechanism of Action
Target of Action
The primary target of N-Ethyl-2-(1H-1,2,3-triazol-1-yl)ethan-1-amine dihydrochloride is the carbonic anhydrase-II enzyme . This enzyme plays a crucial role in maintaining pH balance in the body by catalyzing the reversible hydration of carbon dioxide.
Mode of Action
this compound interacts with its target, the carbonic anhydrase-II enzyme, through direct binding with the active site residues . This interaction results in the inhibition of the enzyme’s activity .
Result of Action
The primary result of the action of this compound is the inhibition of the carbonic anhydrase-II enzyme . This inhibition can lead to changes in the body’s pH balance, potentially impacting various physiological processes.
Biochemical Analysis
Biochemical Properties
N-Ethyl-2-(1H-1,2,3-triazol-1-yl)ethan-1-amine dihydrochloride plays a crucial role in biochemical reactions, particularly as an inhibitor of cholinesterase enzymes. It interacts with acetylcholinesterase and butyrylcholinesterase, enzymes responsible for the hydrolysis of acetylcholine . By inhibiting these enzymes, this compound increases the levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission. This interaction is primarily through the binding of the triazole ring to the active site of the enzymes, preventing the breakdown of acetylcholine .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. In neuronal cells, it enhances cholinergic signaling by increasing acetylcholine levels, which can improve cognitive functions and memory . Additionally, it influences cell signaling pathways by modulating the activity of cholinesterase enzymes, leading to changes in gene expression and cellular metabolism. The compound’s impact on gene expression includes the upregulation of genes involved in synaptic plasticity and neuroprotection .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the active site of cholinesterase enzymes. The triazole ring forms hydrogen bonds and hydrophobic interactions with amino acid residues in the enzyme’s active site, leading to enzyme inhibition . This inhibition prevents the hydrolysis of acetylcholine, resulting in increased acetylcholine levels in the synaptic cleft. Additionally, the compound may influence other molecular targets, such as receptors and ion channels, contributing to its overall effects on cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under physiological conditions, maintaining its inhibitory activity on cholinesterase enzymes for extended periods . Prolonged exposure to the compound can lead to adaptive changes in cellular function, such as the upregulation of compensatory pathways to counteract the increased acetylcholine levels . These long-term effects have been observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low to moderate doses, the compound effectively inhibits cholinesterase enzymes, leading to improved cognitive function and neuroprotection . At high doses, the compound can exhibit toxic effects, such as overstimulation of cholinergic pathways, resulting in symptoms like muscle twitching, convulsions, and respiratory distress . These adverse effects highlight the importance of careful dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in metabolic pathways related to its biotransformation and elimination. The compound is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites are then excreted through the kidneys. The interaction of the compound with metabolic enzymes can influence metabolic flux and alter the levels of specific metabolites .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . The compound can interact with transporters and binding proteins, affecting its localization and accumulation in specific cellular compartments . These interactions can influence the compound’s bioavailability and efficacy in different tissues .
Subcellular Localization
The subcellular localization of this compound is primarily in the cytoplasm and synaptic vesicles of neuronal cells . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments . This subcellular distribution is crucial for its activity and function, as it allows the compound to effectively interact with its molecular targets .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Ethyl-2-(1H-1,2,3-triazol-1-yl)ethan-1-amine dihydrochloride typically involves the reaction of ethylamine with 1H-1,2,3-triazole under specific conditions. The reaction can be carried out in the presence of a suitable catalyst, such as a strong acid, to facilitate the formation of the triazole ring.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes. The process involves the use of reactors and controlled conditions to ensure the purity and yield of the final product. The reaction mixture is then purified through various techniques, such as crystallization or distillation, to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions: N-Ethyl-2-(1H-1,2,3-triazol-1-yl)ethan-1-amine dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles and reaction conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
N-Ethyl-2-(1H-1,2,3-triazol-1-yl)ethan-1-amine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound has shown potential as an antimicrobial and antioxidant agent.
Medicine: It is being studied for its potential therapeutic applications, including its use as an antiviral or anticancer agent.
Industry: The compound is utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
N-Methyl-2-(1H-1,2,3-triazol-1-yl)ethan-1-amine dihydrochloride
Other triazole derivatives
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
IUPAC Name |
N-ethyl-2-(triazol-1-yl)ethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4.2ClH/c1-2-7-3-5-10-6-4-8-9-10;;/h4,6-7H,2-3,5H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUNXTOPTWYHFHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCN1C=CN=N1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





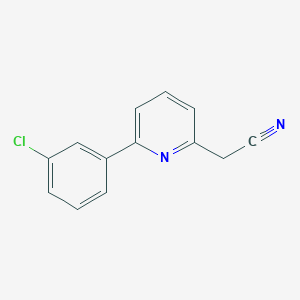
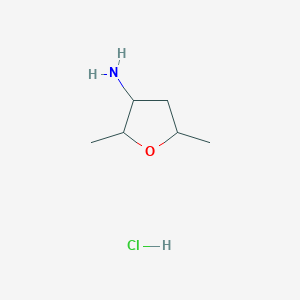
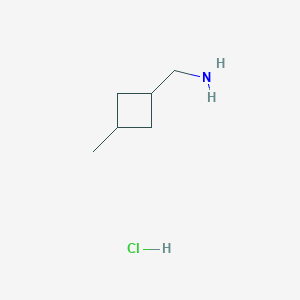
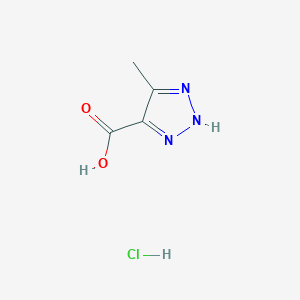


![1-[(oxan-4-yl)methyl]-1H-pyrazol-4-ol](/img/structure/B1434993.png)

